(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26Cl2N2O3/c1-33-26-5-3-2-4-25(26)30-14-16-31(17-15-30)27(32)13-8-20-6-11-23(12-7-20)34-19-21-9-10-22(28)18-24(21)29/h2-13,18H,14-17,19H2,1H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONDZLRHOAILBM-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one, a synthetic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and related case studies.
- Molecular Formula : C33H25Cl2FN2O3
- Molecular Weight : 587.47 g/mol
- CAS Number : Not specified
The compound exhibits multiple mechanisms that contribute to its biological activity:
-
Antiproliferative Activity :
- Studies have demonstrated that the compound inhibits cell proliferation in various cancer cell lines. Its structure allows it to interact with microtubules, disrupting mitotic spindle formation.
-
Induction of Apoptosis :
- The compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. It increases the production of reactive oxygen species (ROS), leading to cell death.
-
Inhibition of Specific Enzymes :
- The compound may inhibit certain kinases involved in cancer progression, although specific targets are still under investigation.
Antiproliferative Effects
A series of studies evaluated the compound's antiproliferative effects against various human cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Microtubule disruption |
| MCF7 (Breast Cancer) | 8.0 | Apoptosis induction |
| HT-29 (Colon Cancer) | 6.5 | ROS generation |
| A549 (Lung Cancer) | 7.0 | Enzyme inhibition |
Case Studies
-
Case Study on HeLa Cells :
- In a controlled experiment, HeLa cells treated with the compound showed a significant reduction in viability after 48 hours, indicating potent antiproliferative effects.
-
MCF7 Breast Cancer Model :
- MCF7 cells exhibited increased apoptosis markers when treated with the compound, including elevated levels of cleaved caspase-3 and reduced Bcl-2 expression.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific functional groups on the compound are critical for its biological activity:
- The presence of the piperazine moiety enhances binding affinity to target proteins.
- Substituents on the phenyl rings influence potency; for instance, the dichlorobenzyl group appears essential for maintaining activity against certain cancer types.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Analog 1 : (E)-1-[4-(4-Chlorophenyl)piperazino]-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one
- Key difference : Replaces the 2-methoxyphenyl group on piperazine with a 4-chlorophenyl group.
- Impact: Electron effects: Chlorine is electron-withdrawing, reducing electron density on the piperazine nitrogen compared to the methoxy group. This may alter binding affinity to receptors like serotonin or dopamine transporters.
Analog 2 : (2E)-1-[4-(3-Chlorophenyl)-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Key difference: Features a 3-chlorophenyl piperazine and a 3,4,5-trimethoxyphenyl propenone group.
- The 3-chloro substituent on the piperazine may direct regioselectivity in metabolic oxidation.
Analog 3 : (2E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one
- Key difference : Retains the 2-methoxyphenyl piperazine but replaces the dichlorobenzyloxy phenyl with a 3-nitrophenyl group.
- Impact: The nitro group is strongly electron-withdrawing, reducing electron density on the propenone backbone. This may affect redox stability or intermolecular interactions.
Variations in the Aryl Propenone Group
Analog 4 : (E)-1-{4-[Bis(4-methoxyphenyl)methyl]-piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one
- Key difference : Replaces the dichlorobenzyloxy phenyl with a 4-fluorophenyl group and introduces a bis(4-methoxyphenyl)methyl substituent on piperazine.
- Impact: Fluorine’s electronegativity may enhance metabolic stability by resisting oxidative degradation.
Analog 5 : (E)-3-(4-Methoxynaphthalen-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
- Key difference : Substitutes the dichlorobenzyloxy phenyl with a 4-methoxynaphthyl group and uses a pyridinyl piperazine.
- Impact :
- The naphthyl group enhances aromatic surface area, possibly improving binding to hydrophobic targets.
- Pyridinyl piperazine introduces a basic nitrogen, altering solubility and hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Comparisons
*Predicted using QikProp (BIOVIA).
Research Findings and Implications
- Structure-Activity Relationships (SAR): Piperazine substituents: Electron-donating groups (e.g., 2-methoxy in the target compound) may enhance binding to aminergic receptors, while electron-withdrawing groups (e.g., Cl in Analog 1) could improve metabolic stability . Aryl propenone groups: Bulky substituents (e.g., naphthyl in Analog 5) improve target affinity but may reduce oral bioavailability due to poor solubility .
- Synthetic Considerations: The target compound and Analog 1 are synthesized via nucleophilic substitution on piperazine, followed by propenone formation through Claisen-Schmidt condensation . Sterically hindered analogs (e.g., Analog 4) require optimized coupling conditions to prevent byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
